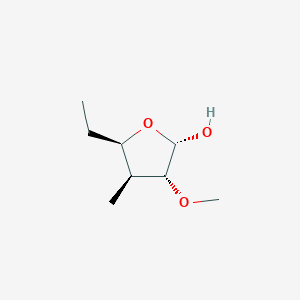
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL, also known as EMME, is a natural product that has been isolated from various plants, including the genus Phyllanthus. EMME has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL is not fully understood, but it is thought to be related to its ability to modulate various signaling pathways in cells. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell differentiation and apoptosis.
Biochemical and Physiological Effects:
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been shown to have antioxidant activity, which may contribute to its therapeutic effects. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has also been found to have neuroprotective properties, with studies showing that it can protect neurons from oxidative stress and prevent neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has also been found to have low toxicity in animal studies. However, one limitation of using (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL is its limited availability, as it is only found in certain plant species and must be synthesized for research purposes.
Orientations Futures
There are several potential future directions for research on (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL. One area of interest is its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use in the treatment of viral infections, such as HIV and HCV. Additionally, further studies are needed to better understand the mechanism of action of (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL and to identify its molecular targets.
Méthodes De Synthèse
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL can be synthesized through a multi-step process, starting with the reaction of 3-methoxy-4-methyl-5-(3-methylbut-2-en-1-yl)oxolan-2-one with ethyl magnesium bromide, followed by hydrolysis and reduction. This method has been reported in the literature and has been used to produce (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL for research purposes.
Applications De Recherche Scientifique
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been the subject of numerous scientific studies, due to its potential therapeutic benefits. Research has shown that (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. In addition, (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been shown to have anti-viral activity against several viruses, including HIV and HCV.
Propriétés
Numéro CAS |
196615-54-0 |
|---|---|
Nom du produit |
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL |
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-5-ethyl-3-methoxy-4-methyloxolan-2-ol |
InChI |
InChI=1S/C8H16O3/c1-4-6-5(2)7(10-3)8(9)11-6/h5-9H,4H2,1-3H3/t5-,6+,7+,8-/m0/s1 |
Clé InChI |
ZHQCQIPKDUMUAH-OSMVPFSASA-N |
SMILES isomérique |
CC[C@@H]1[C@@H]([C@H]([C@H](O1)O)OC)C |
SMILES |
CCC1C(C(C(O1)O)OC)C |
SMILES canonique |
CCC1C(C(C(O1)O)OC)C |
Synonymes |
2-Furanol,5-ethyltetrahydro-3-methoxy-4-methyl-,(2alpha,3alpha,4beta,5beta)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



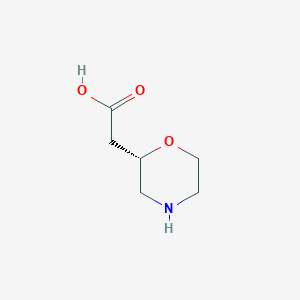
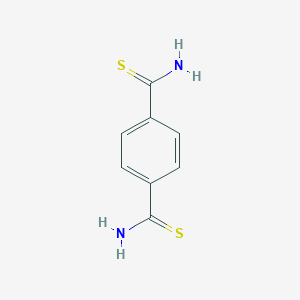
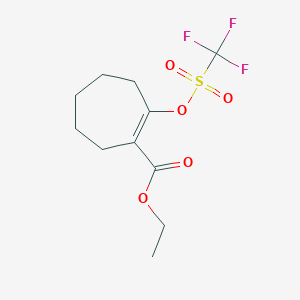


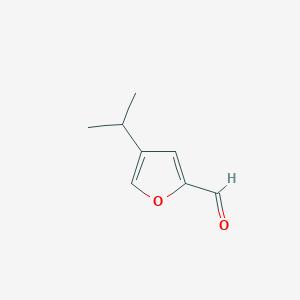

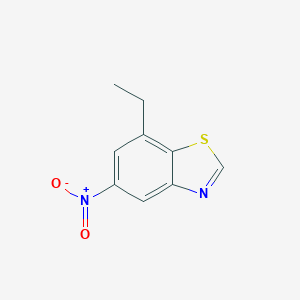
![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)
![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)

![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)

